molecular formula C12H18IN3O2 B2622347 tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate CAS No. 1967003-23-1

tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

Cat. No. B2622347
CAS RN: 1967003-23-1
M. Wt: 363.199
InChI Key: UHHYMIGUBPLUDV-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate is not well understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, it has been shown to possess antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate. These include the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in various fields, including material science and agriculture.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with iodine and ammonium acetate in acetic acid. The reaction proceeds through the formation of an intermediate compound, which is subsequently converted into the final product through a series of chemical reactions.

Scientific Research Applications

Tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit promising activity against various diseases, including cancer, inflammation, and infectious diseases. Additionally, it has been used as a building block in the synthesis of various bioactive compounds.

properties

IUPAC Name

tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN3O2/c1-8-6-16-10(9(13)5-14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHYMIGUBPLUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=C(C=N2)I)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1967003-23-1
Record name tert-butyl 3-iodo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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